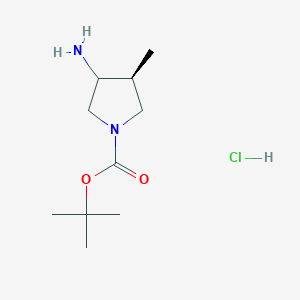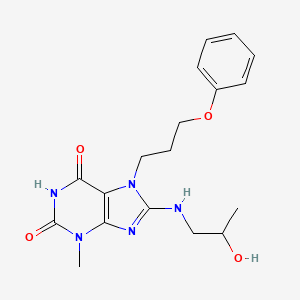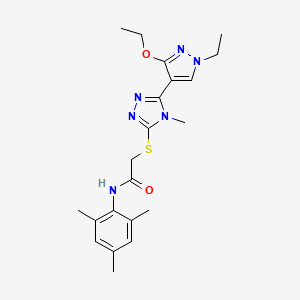![molecular formula C13H18F3N3O4 B2608941 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2247102-24-3](/img/structure/B2608941.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid , also known by its IUPAC name (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid , is a synthetic compound with the molecular formula C₁₄H₂₄N₂O₆ . It falls within the class of carboxylic acids and exhibits interesting properties that warrant further investigation .
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, amidation, and cyclization. Researchers have explored various synthetic routes to achieve high yields and purity. Notably, the trifluoromethyl-pyrazole moiety plays a crucial role in the overall synthesis .
Molecular Structure Analysis
The molecular structure of This compound consists of a pentanoic acid backbone with two key substituents: the tert-butoxycarbonyl (Boc) group and the allyloxy carbonyl group. The trifluoromethyl-pyrazole ring adds complexity to the structure. Understanding the spatial arrangement of these groups is essential for predicting its behavior and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, amidation, and esterification. Researchers have investigated its reactivity under different conditions, leading to the formation of derivatives with altered properties. Exploring its reactivity profile is crucial for designing novel compounds based on this scaffold .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Researchers have explored the synthesis and structural determination of related compounds, highlighting methods for creating complex molecules that include pyrazole and carboxylic acid functional groups. These studies often involve experimental and quantum-chemical calculations to understand the formation and properties of such molecules (Yıldırım et al., 2005), (Tanaka et al., 1986).
Applications in Material Science
- The compound and its derivatives have found applications in material science, such as in the optical gating of photosensitive synthetic ion channels. This research demonstrates how modifications in the molecular structure can affect the physical properties and functionalities of materials, potentially leading to innovations in nanofluidic devices and information processing technologies (Ali et al., 2012).
Medicinal Chemistry and Drug Design
- While the request specifically excluded drug use and dosage information, it's worth noting that compounds with similar structures are frequently investigated in medicinal chemistry for their potential as drug candidates or for their biochemical properties. These studies often focus on the synthesis of analogues and derivatives to explore their biological activities and interactions with biological targets (Sharma et al., 2004).
Organic Synthesis and Catalysis
- The compound's framework serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Research in this area explores innovative synthetic routes, reaction mechanisms, and the potential for creating new molecules with significant applications in chemistry and biology (Xiao et al., 2011).
Advanced Functional Materials
- Studies also delve into the development of advanced functional materials using compounds with similar structural motifs. For example, research on mechanoluminescent and efficient white OLEDs investigates the use of spatially encumbered pyridinyl pyrazolate chelates, indicating the potential of such compounds in electronic and photonic applications (Huang et al., 2013).
Mecanismo De Acción
While the exact mechanism of action remains an active area of research, it is believed that 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid may interact with specific cellular targets, modulating biological processes. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .
Safety and Hazards
Direcciones Futuras
Researchers should explore the pharmacological potential of this compound, including its bioactivity, target interactions, and potential therapeutic applications. Additionally, investigations into derivatives and analogs could lead to novel drug candidates. Collaborative efforts across disciplines will contribute to a deeper understanding of its properties and applications .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4/c1-12(2,3)23-11(22)18-8(10(20)21)5-4-7-6-17-19-9(7)13(14,15)16/h6,8H,4-5H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSCTPILPAPKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(NN=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)


![N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2608866.png)

![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2608873.png)
![2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2608874.png)





